molecular formula C22H17Cl2N3O B5222775 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Cat. No. B5222775
M. Wt: 410.3 g/mol
InChI Key: LNQAUBSYKUMDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as DDQ, is a synthetic compound that has been widely used in scientific research. DDQ is a potent oxidizing agent that can be used for a variety of applications, including organic synthesis, drug discovery, and material science.

Scientific Research Applications

7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been widely used in scientific research due to its potent oxidizing properties. It can be used for the synthesis of a variety of organic compounds, including alcohols, ketones, and carboxylic acids. 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has also been used in drug discovery, where it can be used to modify the structure of existing drugs to improve their efficacy. In addition, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been used in material science, where it can be used to modify the properties of polymers and other materials.

Mechanism of Action

7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol works by transferring an oxygen atom to a substrate, resulting in the formation of an oxidized product and a reduced form of 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. The oxygen atom is transferred through a radical mechanism, where a radical intermediate is formed during the reaction. The radical intermediate then reacts with the substrate to form the oxidized product.
Biochemical and Physiological Effects
7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in lab experiments is its potent oxidizing properties. It can be used to selectively oxidize certain functional groups in organic compounds, which can be useful for the synthesis of complex molecules. However, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can also be a dangerous reagent to work with, as it is highly reactive and can cause skin and eye irritation. In addition, 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can be expensive and difficult to obtain in large quantities.

Future Directions

For research on 7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol include the development of new synthetic methods, new applications, and further research on its biochemical and physiological effects.

Synthesis Methods

7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can be synthesized by the reaction of 2,6-dichlorophenylhydrazine with 2-methyl-4-pyridinecarboxaldehyde, followed by the reaction with 8-hydroxyquinoline. The product is then purified using column chromatography and recrystallization. The overall yield of the synthesis is around 60%.

properties

IUPAC Name

7-[(2,6-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(19-16(23)5-2-6-17(19)24)15-8-7-14-4-3-10-26-20(14)22(15)28/h2-12,21,28H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQAUBSYKUMDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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